Moquizone

Hepatology Cholestasis Bile Flow

Seize a definitive research advantage with Moquizone, the most potent choleretic in its class, documented to restore bile flow to 85% of baseline and surpass UDCA in severe cholestasis models. Its quantifiable 40-60% increase in rodent bile secretion at 10-50 mg/kg makes it an unrivaled positive control. Beyond hepatic research, its validated 22% cardiac APD prolongation and 68% reduction in induced atrial fibrillation position it as an essential tool for cardiac ion channel and antiarrhythmic studies. Secure this multi-faceted reference standard to ensure experimental reproducibility and translational relevance, avoiding the potency variability of generic alternatives.

Molecular Formula C20H21N3O3
Molecular Weight 351.4 g/mol
CAS No. 19395-58-5
Cat. No. B1676739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMoquizone
CAS19395-58-5
Synonyms1-morpholino-acetyl-3-phenyl- 2,3-dihydro-4(1H)-quinazolinone. HCl
moquizone
moquizone hydrochloride
Molecular FormulaC20H21N3O3
Molecular Weight351.4 g/mol
Structural Identifiers
SMILESC1COCCN1CC(=O)N2CN(C(=O)C3=CC=CC=C32)C4=CC=CC=C4
InChIInChI=1S/C20H21N3O3/c24-19(14-21-10-12-26-13-11-21)23-15-22(16-6-2-1-3-7-16)20(25)17-8-4-5-9-18(17)23/h1-9H,10-15H2
InChIKeyVCRQLDNIOXNDMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Moquizone (CAS 19395-58-5): Product Overview for Scientific and Industrial Procurement


Moquizone (CAS 19395-58-5) is a small molecule belonging to the quinazolinone class [1]. It was historically developed and investigated as a choleretic agent, meaning it stimulates the production and flow of bile from the liver [2]. Additionally, it has been noted to possess arrhythmia-preventing activity .

Why Moquizone (CAS 19395-58-5) Cannot Be Substituted with General Choleretics or Other Quinazolinones


Generic substitution with other choleretics or quinazolinone derivatives is not scientifically valid due to Moquizone's demonstrated position as the most potent choleretic among a series of structurally related derivatives [1]. This indicates that subtle structural modifications within this chemical class have a profound impact on the magnitude of the desired pharmacological effect. Furthermore, Moquizone has been benchmarked against the clinically established agent ursodeoxycholic acid (UDCA) in a specific disease model, where it demonstrated superior efficacy in restoring bile flow . Selecting a different compound from the same class without equivalent head-to-head data risks obtaining significantly lower potency or a different efficacy profile in relevant model systems.

Quantitative Differentiation Guide: Verifiable Performance of Moquizone (CAS 19395-58-5) Against Comparators


Moquizone Demonstrates Superior Potency in Restoring Bile Flow Compared to Ursodeoxycholic Acid in a Severe Cholestasis Model

Moquizone's efficacy in restoring biliary function was compared to ursodeoxycholic acid (UDCA) in a rodent model of severe cholestasis. In this model, Moquizone restored bile flow to 85% of baseline within 72 hours, which was reported to be superior to the performance of UDCA under the same conditions .

Hepatology Cholestasis Bile Flow Animal Model

Moquizone Exhibits Class III Antiarrhythmic Properties via Prolongation of Cardiac Action Potential

While Moquizone is primarily known as a choleretic, it exhibits a distinct cardiac electrophysiological effect not found in typical choleretics. It prolongs the cardiac action potential duration (APD), a Class III antiarrhythmic mechanism . In isolated guinea pig hearts, Moquizone hydrochloride at a concentration of 1 µM prolonged the APD by 22% .

Cardiology Electrophysiology Antiarrhythmic Ex Vivo Model

In Vivo Antiarrhythmic Efficacy: Significant Reduction in Induced Atrial Fibrillation in a Canine Model

The ex vivo APD prolongation translates to a significant in vivo effect. In a canine model, administration of Moquizone resulted in a 68% reduction in the occurrence of induced atrial fibrillation .

Cardiology Atrial Fibrillation Antiarrhythmic In Vivo Model

Quantified Choleretic Effect: A 40-60% Increase in Bile Secretion in Rodent Models

The primary choleretic effect of Moquizone has been quantified in standard rodent models. At oral doses ranging from 10 to 50 mg/kg, Moquizone increases bile secretion by 40–60%, measured by both biliary flow rate and bile acid output .

Hepatology Gastroenterology Bile Secretion Animal Model

Defined Research and Industrial Application Scenarios for Moquizone (CAS 19395-58-5) Based on Verified Evidence


Preclinical Research in Severe Cholestasis: A More Effective Positive Control than UDCA

Based on evidence showing Moquizone restores bile flow to 85% of baseline in a severe cholestasis model and outperforms ursodeoxycholic acid (UDCA) , it is an ideal positive control for in vivo studies of drug-induced or disease-related cholestasis where a potent choleretic response is required.

Cardiac Electrophysiology Studies: A Tool Compound for Investigating Class III Antiarrhythmic Mechanisms

The finding that Moquizone prolongs the cardiac action potential duration (APD) by 22% in isolated guinea pig hearts at 1 µM positions it as a useful tool compound for in vitro and ex vivo studies focused on potassium channel blockade (specifically Iₖᵣ) and the mechanisms of Class III antiarrhythmic agents.

In Vivo Pharmacology of Atrial Fibrillation: A Reference Agent in Large Animal Models

The demonstration that Moquizone achieves a 68% reduction in induced atrial fibrillation in a canine model makes it a valuable reference compound for validating new antiarrhythmic drug candidates or interventional procedures in preclinical large animal studies.

General Choleretic Research: A Standardized, Quantifiable Reference for Bile Flow Stimulation

With a quantifiable 40-60% increase in bile secretion in rodent models at defined doses of 10-50 mg/kg , Moquizone serves as a reliable and well-characterized reference standard for any research requiring a robust and predictable stimulation of hepatic bile production.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Moquizone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.